molecular formula C14H20ClNO3 B14352990 N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide CAS No. 90256-98-7

N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide

Cat. No.: B14352990
CAS No.: 90256-98-7
M. Wt: 285.76 g/mol
InChI Key: CYUYZBBBJDBEAU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring and two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with 2-methylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4,5-dimethoxyphenyl)(2,4-difluorophenyl)methanone
  • N’-[(3-chloro-4,5-dimethoxyphenyl)carbonyl]-2-(3,4-dimethylphenoxy)acetohydrazide
  • (3-chloro-4,5-dimethoxyphenyl)(2-ethylcyclohexyl)methanone

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

90256-98-7

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C14H20ClNO3/c1-5-18-12-8-10(16-14(17)9(3)4)7-11(15)13(12)19-6-2/h7-9H,5-6H2,1-4H3,(H,16,17)

InChI Key

CYUYZBBBJDBEAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C(C)C)Cl)OCC

Origin of Product

United States

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